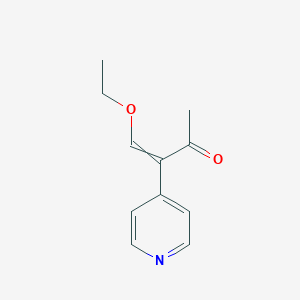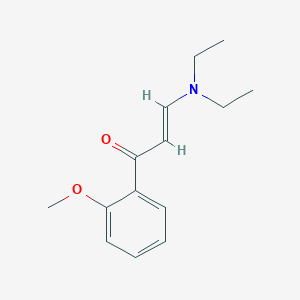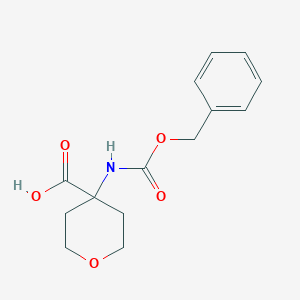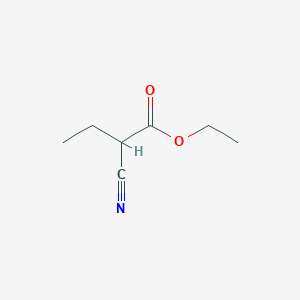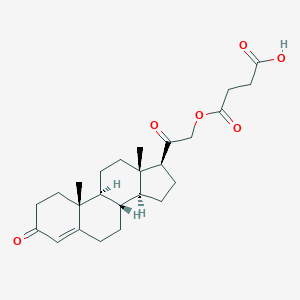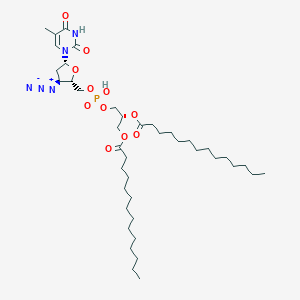
1,2-Dimyristoylphosphatidylazidothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimyristoylphosphatidylazidothymidine (DMPT) is a synthetic phospholipid derivative that has been extensively studied in the field of drug delivery and gene therapy. DMPT is a lipid-based carrier that can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. DMPT has gained much attention due to its unique properties, such as biocompatibility, biodegradability, and low toxicity.
作用机制
The mechanism of action of 1,2-Dimyristoylphosphatidylazidothymidine involves the formation of liposomes, which are lipid-based nanoparticles that can encapsulate therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can form stable and uniform liposomes with high drug loading capacity and controlled release properties. The liposomes can then interact with the target cells and release the therapeutic agents, leading to enhanced cellular uptake and intracellular release. The liposomes can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy.
生化和生理效应
1,2-Dimyristoylphosphatidylazidothymidine has been shown to have low toxicity and high biocompatibility. 1,2-Dimyristoylphosphatidylazidothymidine can be metabolized by the body into harmless byproducts, such as myristic acid and azidothymidine. 1,2-Dimyristoylphosphatidylazidothymidine has also been shown to have minimal immunogenicity and inflammatory response, making it an ideal carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has been tested in various animal models, showing no significant adverse effects on the body.
实验室实验的优点和局限性
1,2-Dimyristoylphosphatidylazidothymidine has several advantages for lab experiments, including high drug loading capacity, controlled release properties, and enhanced cellular uptake and intracellular release. 1,2-Dimyristoylphosphatidylazidothymidine can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy. However, 1,2-Dimyristoylphosphatidylazidothymidine also has some limitations, such as batch-to-batch variation, stability issues, and difficulty in large-scale production. These limitations need to be addressed to ensure the reproducibility and scalability of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.
未来方向
1,2-Dimyristoylphosphatidylazidothymidine has great potential for future research and development. Some of the future directions include:
1. Optimization of 1,2-Dimyristoylphosphatidylazidothymidine synthesis method to improve purity and yield.
2. Development of new 1,2-Dimyristoylphosphatidylazidothymidine derivatives with improved properties, such as stability, biocompatibility, and targeting ability.
3. Investigation of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy in clinical trials for various diseases, such as cancer, viral infections, and genetic disorders.
4. Combination of 1,2-Dimyristoylphosphatidylazidothymidine with other therapeutic agents, such as immunomodulators and checkpoint inhibitors, to enhance therapeutic efficacy.
5. Development of 1,2-Dimyristoylphosphatidylazidothymidine-based vaccines for infectious diseases, such as COVID-19.
Conclusion
In conclusion, 1,2-Dimyristoylphosphatidylazidothymidine is a promising lipid-based carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has unique properties, such as biocompatibility, biodegradability, and low toxicity, that make it an ideal carrier for therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy, showing promising results in preclinical studies. However, further research is needed to optimize the synthesis method, improve the properties, and investigate the clinical efficacy of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.
合成方法
1,2-Dimyristoylphosphatidylazidothymidine can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of myristic acid with phosphorus oxychloride to form myristoyl chloride, which is then reacted with azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. The enzymatic synthesis method involves the use of phospholipase A2 to catalyze the reaction between myristoylphosphatidylcholine and azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. Both methods have been widely used to produce 1,2-Dimyristoylphosphatidylazidothymidine with high purity and yield.
科学研究应用
1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been shown to enhance the cellular uptake and intracellular release of therapeutic agents, leading to increased therapeutic efficacy. 1,2-Dimyristoylphosphatidylazidothymidine has also been used to deliver siRNA and miRNA for gene therapy, showing promising results in the treatment of various diseases, such as cancer, viral infections, and genetic disorders.
属性
CAS 编号 |
128008-46-8 |
|---|---|
产品名称 |
1,2-Dimyristoylphosphatidylazidothymidine |
分子式 |
C41H72N5O11P |
分子量 |
842 g/mol |
IUPAC 名称 |
[(2R)-3-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H72N5O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-38(47)53-30-34(56-39(48)27-25-23-21-19-17-15-13-11-9-7-5-2)31-54-58(51,52)55-32-36-35(44-45-42)28-37(57-36)46-29-33(3)40(49)43-41(46)50/h29,34-37H,4-28,30-32H2,1-3H3,(H,51,52)(H,43,49,50)/t34-,35+,36-,37-/m1/s1 |
InChI 键 |
HBHJTJKGFOGKMG-LADGJGSJSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
其他 CAS 编号 |
128008-46-8 |
同义词 |
1,2-dimyristoyl-sn-glycero-3-phospho-5'-(3'-azido-3'-deoxy)thymidine 1,2-dimyristoylphosphatidylazidothymidine 1,2-DMPAZT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



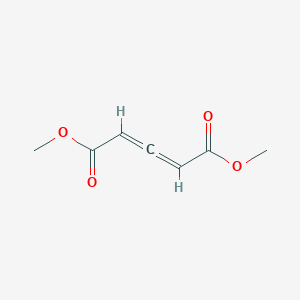
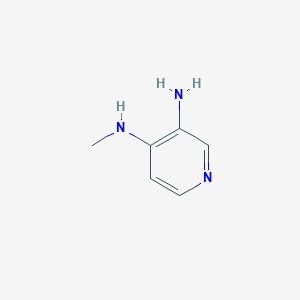
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)



